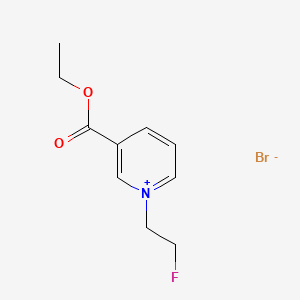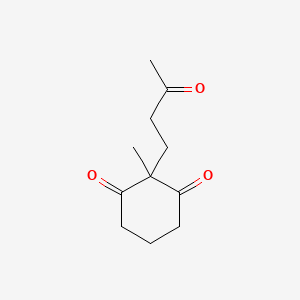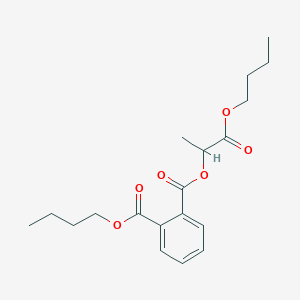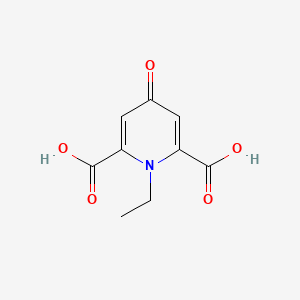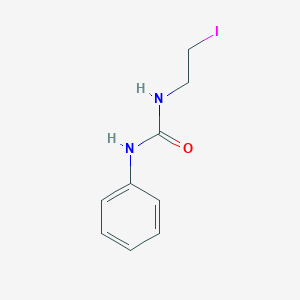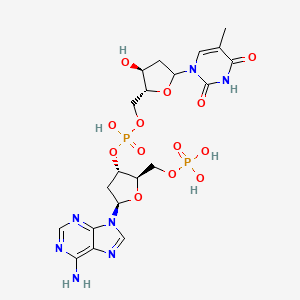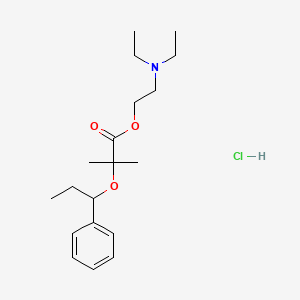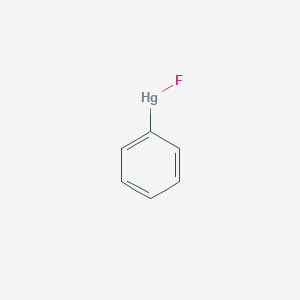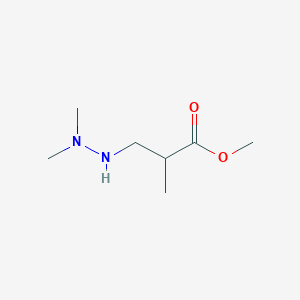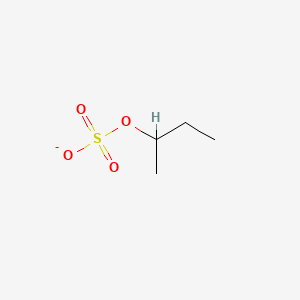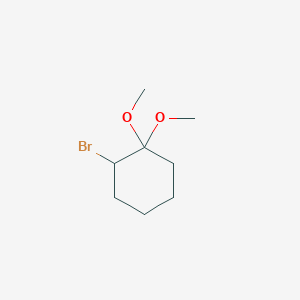
Cyclohexane, 2-bromo-1,1-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,1-dimethoxycyclohexane is an organic compound with the molecular formula C8H15BrO2. It is a brominated derivative of cyclohexane, featuring two methoxy groups attached to the same carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1,1-dimethoxycyclohexane typically involves the bromination of 1,1-dimethoxycyclohexane. This can be achieved by reacting 1,1-dimethoxycyclohexane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for 2-bromo-1,1-dimethoxycyclohexane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,1-dimethoxycyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary or secondary amines.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include 1,1-dimethoxycyclohexanol, 1,1-dimethoxycyclohexyl ethers, and 1,1-dimethoxycyclohexylamines.
Elimination Reactions: The major product is 1,1-dimethoxycyclohexene.
Oxidation Reactions: Products include 1,1-dimethoxycyclohexanone.
Applications De Recherche Scientifique
2-Bromo-1,1-dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-1,1-dimethoxycyclohexane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The methoxy groups can undergo oxidation to form carbonyl compounds, which can further react with various reagents. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-1,1-dimethoxycyclohexane: Similar structure but with the bromine atom attached to a different carbon.
2-Chloro-1,1-dimethoxycyclohexane: Similar structure with a chlorine atom instead of bromine.
1,1-Dimethoxycyclohexane: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
2-Bromo-1,1-dimethoxycyclohexane is unique due to the presence of both bromine and methoxy groups on the same carbon atom. This unique structure imparts specific reactivity patterns, making it valuable in various chemical transformations and applications.
Propriétés
Numéro CAS |
1728-17-2 |
|---|---|
Formule moléculaire |
C8H15BrO2 |
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
2-bromo-1,1-dimethoxycyclohexane |
InChI |
InChI=1S/C8H15BrO2/c1-10-8(11-2)6-4-3-5-7(8)9/h7H,3-6H2,1-2H3 |
Clé InChI |
XWKXQIZUBOWVQK-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCCCC1Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


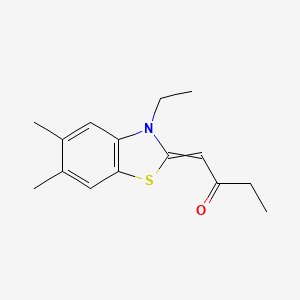
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
